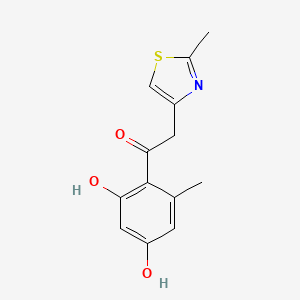
5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. These compounds have been extensively studied due to their diverse range of biological activities and applications in materials science.
Synthesis Analysis The synthesis of 1,3,4-oxadiazoles typically involves convergent synthetic methods. For example, derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety were synthesized using various substituted aromatic acids converted into ethyl ester, followed by conversion into corresponding carbohydrazides. These carbohydrazides were then reacted with 5-phenyl thiophene-2-carboxaldehyde in the presence of acetic acid as a catalyst, forming novel Schiff base compounds. Subsequent cyclization using chloramine-T as a promoter yielded novel 1,3,4- oxadiazole derivatives (Adimule et al., 2014).
Molecular Structure Analysis The molecular structure of related oxadiazole compounds has been studied using Density Functional Theory (DFT) calculations. For instance, the molecular structure, vibrational wavenumbers, and electrostatic potential of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole were analyzed using DFT/B3LYP method. These studies provide insights into the bond lengths, bond angles, and reactivity sites for electrophilic and nucleophilic attacks (Dhonnar et al., 2021).
科学的研究の応用
Antimicrobial Properties
5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives demonstrate notable antimicrobial properties. These compounds, particularly those with a higher number of fluorine atoms, exhibit potent activity against a broad panel of bacterial and fungal strains, underscoring the significance of the fluorine atom in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Anticancer Potential
Certain 1,3,4-oxadiazole derivatives, including those with 5-(4-fluorophenyl) groups, have been evaluated for their anticancer activity. These compounds show promise in inhibiting the growth of cancer cells, making them significant in the development of new anticancer therapies (Aboraia et al., 2006).
Delayed Luminescence and OLED Applications
1,3,4-oxadiazole derivatives, including those with fluorophenyl groups, exhibit delayed luminescence, which is crucial for applications in organic light-emitting diodes (OLEDs). These compounds provide efficient emission and have potential in improving OLED technology (Cooper et al., 2022).
Polymer Science
Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating 5-(4-fluorophenyl)-1,3,4-oxadiazole, are notable for their solubility in various organic solvents and thermal stability. These polymers, with potential applications in coatings and electronics, exhibit blue fluorescence, suggesting their use in optoelectronic devices (Hamciuc et al., 2005).
Liquid Crystal Properties
Certain 1,3,4-oxadiazole derivatives, like 5-(4-fluorophenyl)-1,3,4-oxadiazole, have been studied for their liquid crystalline properties. These compounds display various mesophases, such as nematic and smectic, which are important for liquid crystal display technologies (Zhu et al., 2009).
Biological Activity and Structure Analysis
Synthesized derivatives like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been examined for their antibacterial, antioxidant, and anti-TB activities. These studies include molecular docking for InhA protein, highlighting the potential of these compounds in pharmaceutical applications (Mamatha et al., 2019).
特性
IUPAC Name |
5-(4-fluorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBPAIXITWXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)
